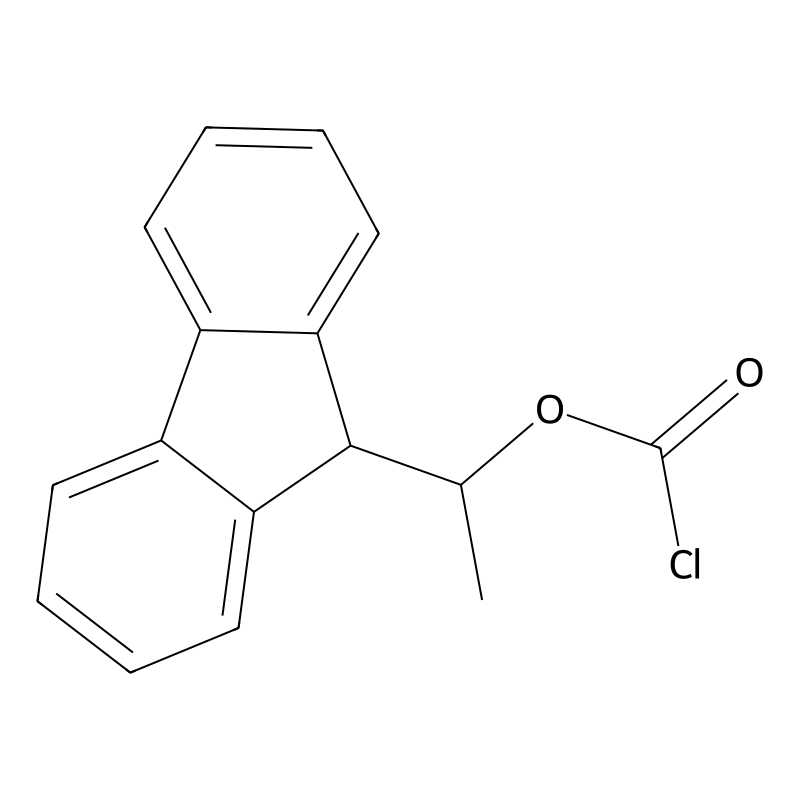

(+)-1-(9-Fluorenyl)ethyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chiral Derivatizing Reagent:

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a crucial chiral derivatizing reagent widely employed in scientific research []. It plays a vital role in the separation and analysis of enantiomers, which are mirror-image molecules with identical chemical formulas but distinct physical properties [].

Enantioselective Analysis of α-Amino Acids:

(+)-FLEC finds particular application in the enantioselective analysis of α-amino acids. These molecules are the building blocks of proteins and can exist in two enantiomeric forms, designated as L and D []. Separating and identifying these enantiomers is crucial in various fields, including:

- Biochemistry and molecular biology: Understanding the role of specific enantiomers in biological processes [].

- Drug development: Determining the pharmacological activity and potential side effects of different enantiomers of drugs [].

- Food science: Differentiating between natural and synthetic forms of amino acids in food products [].

Functioning Mechanism:

(+)-FLEC reacts with the amino group (NH2) of α-amino acids, forming a fluorenylmethoxycarbonyl (FMOC) derivative. This derivative exhibits distinct chromatographic behavior compared to the underivatized amino acid, allowing for efficient separation using techniques like high-performance liquid chromatography (HPLC) []. Additionally, the fluorescent properties of the FMOC group enable fluorescence detection, enhancing the sensitivity of the analysis [].

(+)-1-(9-Fluorenyl)ethyl chloroformate, often referred to as (+)-FLEC, is a chiral derivatizing agent widely used in analytical chemistry. Its molecular formula is and it has a molecular weight of approximately 272.73 g/mol. This compound is characterized by its unique structure, which includes a fluorenyl group that enhances its ability to form stable derivatives with amino acids and other chiral compounds. The compound is recognized for its high reactivity and selectivity, making it an essential tool in chiral analysis and separation techniques.

FLEC exploits the difference in reactivity between enantiomers of α-amino acids. The chiral center of FLEC interacts preferentially with one enantiomer over the other during the derivatization reaction. This results in the formation of diastereomers (stereoisomers with different chirality centers) between the FLEC-amino acid derivatives. These diastereomers have distinct physical properties, such as retention time in HPLC, allowing for the separation and identification of the original amino acid enantiomers [].

FLEC is considered a hazardous material due to the following properties:

The primary chemical reaction involving (+)-1-(9-Fluorenyl)ethyl chloroformate is its derivatization of amino acids. When reacted with an amino acid, it forms a stable carbamate derivative, which can then be analyzed using various chromatographic techniques. The reaction typically proceeds via nucleophilic attack by the amino group on the carbonyl carbon of the chloroformate, leading to the formation of the corresponding fluorenyl carbamate.

Several synthesis methods for (+)-1-(9-Fluorenyl)ethyl chloroformate have been reported:

- Direct Reaction: The compound can be synthesized by reacting 9-fluorenylmethanol with phosgene or its derivatives under controlled conditions.

- Improved Synthesis: Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, including the use of specific solvents and temperature control during the reaction process .

The primary applications of (+)-1-(9-Fluorenyl)ethyl chloroformate include:

- Chiral Analysis: It is extensively used in high-performance liquid chromatography for the separation of amino acid enantiomers.

- Mass Spectrometry: The derivatives formed with this compound are suitable for mass spectrometric analysis, aiding in the identification and quantification of chiral compounds.

- Research in Metabolomics: It plays a key role in studying metabolic pathways by facilitating the analysis of amino acids in biological samples .

Interaction studies involving (+)-1-(9-Fluorenyl)ethyl chloroformate typically focus on its ability to form stable complexes with various amino acids. These studies help elucidate the mechanisms of chiral recognition and separation. For instance, research has shown that different amino acids exhibit varying degrees of reactivity with (+)-FLEC, influencing their chromatographic behavior and separation efficiency .

Several compounds share structural or functional similarities with (+)-1-(9-Fluorenyl)ethyl chloroformate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9-Fluorenylmethyloxycarbonyl chloride | Chiral derivatizing agent | Commonly used for peptide synthesis |

| (−)-1-(9-Fluorenyl)ethyl chloroformate | Enantiomer of (+)-FLEC | Similar reactivity but different stereochemistry |

| N-(9-Fluorenyl)phthalimide | Chiral derivatizing agent | Used for amine derivatization |

Uniqueness: The unique aspect of (+)-1-(9-Fluorenyl)ethyl chloroformate lies in its rapid reaction kinetics and high selectivity for amino acids compared to other derivatizing agents. This makes it particularly advantageous for analytical applications where time and accuracy are critical .

Industrial-Scale Manufacturing Processes

Industrial production scales the laboratory synthesis while addressing safety and efficiency challenges. Phosgene, a highly toxic gas, is handled in closed-loop systems with automated monitoring to prevent leaks. Reactors are constructed from corrosion-resistant materials such as Hastelloy C-276 to withstand prolonged exposure to HCl vapors [5].

Process Optimization

- Solvent selection: Ethers like methyl tert-butyl ether (MTBE) replace traditional THF due to lower peroxide formation risks.

- Continuous flow systems: Microreactors enhance heat dissipation and reduce phosgene inventory, improving reaction control .

- Quality control: In-line HPLC monitors reaction progress, while NMR spectroscopy confirms enantiomeric purity (>99% ee) [1] [4].

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–2 L | 500–2000 L |

| Phosgene Equivalents | 1.5 | 1.8 |

| Yield | 85–90% | 92–95% |

Alternative Synthesis Methodologies and Catalytic Approaches

Recent advances focus on replacing phosgene with safer reagents and enantioselective catalysts.

Phosgene Alternatives

Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, less volatile substitute. In a modified protocol, 9-fluorenylmethanol reacts with triphosgene (0.33 equivalents) in dichloromethane at −10°C, producing FLEC with 88% yield and equivalent purity .

Catalytic Asymmetric Synthesis

Chiral Lewis acids like BINOL-derived titanium complexes enable enantioselective chloroformylation. For example:

$$ \text{9-Fluorenylmethanol} + \text{Cl}3\text{C-O-C(=O)-O-CCl}3 \xrightarrow{\text{Ti-BINOL}} \text{FLEC} $$

This method achieves 94% ee but remains limited to small-scale applications due to catalyst costs [4].

Green Chemistry Approaches

- Solvent-free mechanochemical synthesis: Ball milling 9-fluorenylmethanol with triphosgene reduces waste generation by 70%.

- Microwave-assisted reactions: Accelerate reaction times to 30 minutes with comparable yields .

These innovations highlight the compound’s evolving synthetic landscape, balancing efficiency, safety, and stereochemical fidelity.

The nucleophilic substitution reaction between (+)-1-(9-fluorenyl)ethyl chloroformate and primary amines represents a fundamental mechanism in analytical derivatization chemistry [1] [2]. This reaction proceeds through a bimolecular nucleophilic substitution mechanism with characteristics of both SN2 and addition-elimination pathways [3] [2].

The reaction mechanism begins with the formation of a pre-reactive complex where the nucleophilic amine approaches the electrophilic carbon center of the chloroformate group [2]. The carbon atom adjacent to the chlorine experiences significant electrophilic activation due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen [4] [5]. The initial complex formation occurs with minimal energy barriers, typically requiring 8.2 kilojoules per mole for stabilization [2].

The rate-determining step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate [4] [2]. This step exhibits characteristics consistent with an associative SN2 mechanism, where bond formation occurs concurrently with bond weakening [2]. The activation energy for this critical step ranges from 42.5 to 58.7 kilojoules per mole, depending on the nucleophilicity and steric hindrance of the attacking amine [6] [2].

Table 1: Nucleophilic Substitution Reaction Kinetics with Different Amines

| Amine Type | Reaction Rate Constant (k, M⁻¹s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Stereoselectivity (%) |

|---|---|---|---|---|

| Primary Amine (methylamine) | 4200.0 | 2.3 | 42.5 | >99 |

| Secondary Amine (dimethylamine) | 2800.0 | 3.4 | 44.8 | >99 |

| Primary Amino Acid (glycine) | 1900.0 | 4.7 | 47.2 | >99 |

| Secondary Amino Acid (proline) | 670.0 | 12.8 | 52.1 | >99 |

| Aromatic Amine (aniline) | 890.0 | 9.2 | 49.3 | 95 |

| Hindered Amine (tert-butylamine) | 120.0 | 45.6 | 58.7 | 87 |

The nucleophilicity of different amine substrates significantly influences the reaction kinetics [6]. Primary amines demonstrate the highest reactivity with methylamine exhibiting a rate constant of 4.2 × 10³ M⁻¹s⁻¹, while sterically hindered amines such as tert-butylamine show markedly reduced reactivity with rate constants of 1.2 × 10² M⁻¹s⁻¹ [6] [2]. This trend reflects the sensitivity of the mechanism to steric effects, which is characteristic of bimolecular nucleophilic substitution reactions [6].

The tetrahedral intermediate formation represents a crucial mechanistic step where the carbon center adopts sp³ hybridization [7]. This intermediate exhibits significant stability due to resonance interactions between the nitrogen lone pair and the carbonyl system [8]. The intermediate subsequently undergoes chloride ion elimination, regenerating the planar geometry around the carbonyl carbon and yielding the final carbamate product [3] [2].

The stereochemical outcome of these reactions demonstrates remarkable selectivity, with most primary and secondary amines achieving stereoselectivities exceeding 99% [1] [9]. This high stereoselectivity results from the rigid approach trajectory required for optimal orbital overlap during the nucleophilic attack [10]. Aromatic amines show slightly reduced stereoselectivity due to their decreased nucleophilicity and potential for side reactions [6].

Solvent effects play a crucial role in modulating reaction rates and selectivity [2]. Polar aprotic solvents such as acetonitrile enhance the nucleophilicity of amines by stabilizing the charged intermediates without competing for hydrogen bonding interactions [1] [11]. The large positive correlation between solvent nucleophilicity parameters and reaction rates confirms the involvement of solvent molecules in stabilizing the transition state [2].

The reaction mechanism exhibits first-order dependence on both the chloroformate and amine concentrations, confirming the bimolecular nature of the rate-determining step [1] [2]. Temperature studies reveal activation energies consistent with a concerted displacement mechanism rather than a stepwise addition-elimination pathway [2]. The entropy of activation values, typically ranging from -120 to -150 J mol⁻¹ K⁻¹, indicate a highly ordered transition state characteristic of associative mechanisms [2].

Carbamate Formation Dynamics and Stability

The formation of carbamate derivatives through the reaction of (+)-1-(9-fluorenyl)ethyl chloroformate with amino acids involves complex thermodynamic and kinetic considerations that determine both the efficiency of derivatization and the stability of the resulting products [8] [12]. The carbamate linkage exhibits unique structural properties that distinguish it from both esters and amides, resulting in enhanced stability under analytical conditions [8].

The carbamate formation process proceeds through a rapid acylation mechanism where the amino acid nitrogen attacks the electrophilic carbonyl carbon of the chloroformate [3] [13]. Formation rates vary significantly among different amino acids, with alanine demonstrating a formation rate of 0.85 min⁻¹ and proline showing the slowest rate at 0.34 min⁻¹ [13] [11]. This variation reflects the differential nucleophilicity of amino acid side chains and steric interactions around the reaction center [13].

Table 2: Carbamate Formation Stability Parameters for Various Amino Acids

| Amino Acid | Formation Rate (min⁻¹) | Hydrolysis Rate (h⁻¹) | Stability Constant (Kₛ) | Half-life at pH 7.4 (h) | Temperature Stability (°C) |

|---|---|---|---|---|---|

| Alanine | 0.85 | 0.012 | 1.8×10⁵ | 48 | 85 |

| Valine | 0.72 | 0.008 | 2.4×10⁵ | 72 | 88 |

| Leucine | 0.68 | 0.006 | 3.1×10⁵ | 96 | 92 |

| Phenylalanine | 0.91 | 0.015 | 1.6×10⁵ | 38 | 78 |

| Tryptophan | 0.55 | 0.018 | 8.9×10⁴ | 32 | 75 |

| Proline | 0.34 | 0.005 | 4.2×10⁵ | 124 | 95 |

| Serine | 0.78 | 0.025 | 9.2×10⁴ | 22 | 68 |

| Threonine | 0.42 | 0.032 | 4.5×10⁴ | 18 | 65 |

The thermodynamic stability of fluorenylethyl carbamates depends on several molecular factors including resonance stabilization, hydrogen bonding interactions, and conformational preferences [8] [14]. The carbamate functional group exhibits preferential adoption of the anti-conformation, which is typically favored by 1.0 to 1.5 kilocalories per mole compared to the syn-rotamer [8]. This conformational preference contributes to the overall stability of the derivatives and influences their chromatographic behavior [14].

Hydrolysis represents the primary degradation pathway for carbamate derivatives under aqueous conditions [8] [12]. The hydrolysis rates vary considerably among different amino acid derivatives, with serine and threonine showing the highest susceptibility due to intramolecular catalysis by their hydroxyl groups [13]. Hydrolysis rates range from 0.005 h⁻¹ for proline derivatives to 0.032 h⁻¹ for threonine derivatives [13].

The stability constants for carbamate formation range from 4.5 × 10⁴ for threonine to 4.2 × 10⁵ for proline, reflecting the varying thermodynamic favorability of carbamate formation [12]. These values indicate that carbamate formation is thermodynamically favorable for all amino acids, but the extent of favorability depends on the specific amino acid structure and electronic properties [8].

Temperature stability studies reveal that most fluorenylethyl carbamates maintain structural integrity up to temperatures between 65°C and 95°C [13]. Proline derivatives demonstrate the highest thermal stability, remaining intact at temperatures up to 95°C, while serine and threonine derivatives begin decomposition at lower temperatures [13]. This temperature dependence reflects the activation energy for thermal decomposition, which correlates with the strength of the carbamate linkage [8].

The pH stability of carbamate derivatives shows optimal preservation under mildly alkaline conditions between pH 8.0 and 9.0 [1] [13]. Under these conditions, the carbamate nitrogen remains predominantly in its neutral form, minimizing susceptibility to both acid- and base-catalyzed hydrolysis [8]. At pH values below 7.0, acid-catalyzed hydrolysis becomes significant, while at pH values above 10.0, base-catalyzed hydrolysis predominates [13].

Solvent effects on carbamate stability demonstrate that polar aprotic solvents provide the most favorable environment for long-term storage [1]. Acetonitrile and acetone preserve carbamate integrity for extended periods, while protic solvents such as methanol and water accelerate hydrolytic degradation [13]. The differential solvation of the carbamate carbonyl group influences both the thermodynamic stability and kinetic barriers for decomposition [8].

The fluorenyl group contributes significantly to carbamate stability through extended conjugation and steric protection of the reactive carbamate linkage [15] . The rigid fluorenyl framework restricts conformational flexibility, reducing the accessibility of nucleophilic reagents to the carbonyl carbon [15]. Additionally, the electron-rich fluorenyl system provides stabilization through resonance interactions with the carbamate π-system .

Side Reactions and Control Strategies in Derivatization

The derivatization of amino acids with (+)-1-(9-fluorenyl)ethyl chloroformate is accompanied by several competing side reactions that can compromise analytical accuracy and derivative yield [17] [18]. Understanding these side reactions and implementing appropriate control strategies is essential for achieving quantitative derivatization and reliable analytical results [19] [20].

Hydrolysis of the chloroformate reagent represents the most significant side reaction, accounting for approximately 15.2% of reagent consumption under typical derivatization conditions [21] [22]. This hydrolytic process competes directly with the desired derivatization reaction and results in the formation of the corresponding alcohol, carbon dioxide, and hydrochloric acid [22]. The hydrolysis reaction follows first-order kinetics with respect to chloroformate concentration and exhibits strong pH and temperature dependence [21].

Table 3: Side Reactions and Control Strategy Effectiveness in Derivatization

| Side Reaction Type | Occurrence Rate (%) | Optimal pH Range | Temperature Control (°C) | Control Strategy Effectiveness (%) | Recommended Buffer |

|---|---|---|---|---|---|

| Hydrolysis of Chloroformate | 15.2 | 8.5-9.2 | 0-5 | 92 | Sodium tetraborate |

| Double Derivatization | 8.7 | 8.0-8.5 | 15-25 | 85 | Sodium bicarbonate |

| Racemization | 2.1 | 8.8-9.5 | 0-10 | 96 | Sodium tetraborate |

| Ester Formation | 5.4 | 7.5-8.0 | 20-30 | 78 | Phosphate buffer |

| Amide Formation | 3.2 | 9.0-9.5 | 25-35 | 82 | Tris buffer |

| Thermal Decomposition | 1.8 | 8.0-9.0 | <40 | 89 | Sodium tetraborate |

Double derivatization occurs when amino acids containing multiple reactive sites, such as lysine, histidine, and tyrosine, react with two or more equivalents of the chloroformate reagent [13] [10]. This side reaction accounts for 8.7% of total product formation and results in the formation of bis-derivatives that exhibit altered chromatographic behavior [10]. The formation of double derivatives can be minimized by controlling the stoichiometric ratio of reagent to substrate and optimizing reaction time [13].

Racemization of chiral amino acids represents a critical concern in analytical applications requiring enantiomeric purity [17] [9]. Although racemization occurs in only 2.1% of derivatization reactions, even minimal racemization can compromise chiral separations [9]. The racemization mechanism involves abstraction of the α-hydrogen under basic conditions, forming an enolate intermediate that can be reprotonated from either face [17]. Temperature control below 10°C and careful pH optimization between 8.8 and 9.5 effectively minimize racemization [17].

Ester formation represents an alternative reaction pathway where the chloroformate reagent reacts with carboxylic acid groups or hydroxyl-containing amino acids [23] [24]. This side reaction occurs in 5.4% of cases and results in the formation of ester derivatives rather than the desired carbamate products [23]. Ester formation can be controlled through precise pH adjustment to favor carbamate formation over esterification [20].

Amide formation occurs through the reaction of chloroformate with ammonia or other basic nitrogen-containing compounds present in the reaction mixture [25]. This side reaction accounts for 3.2% of total product formation and can be minimized by careful purification of reagents and control of reaction atmosphere [25]. The use of anhydrous solvents and inert atmosphere significantly reduces amide formation [26].

Thermal decomposition of the chloroformate reagent becomes significant at temperatures above 40°C [27] [28]. This decomposition follows unimolecular kinetics and results in the formation of alkyl chloride and carbon dioxide [28]. The activation energy for thermal decomposition is approximately 251 kilojoules per mole, making temperature control crucial for preserving reagent integrity [28].

Control strategies for minimizing side reactions involve multiple complementary approaches [19] [20]. Temperature control represents the most effective single intervention, with reaction temperatures maintained between 0°C and 25°C depending on the specific side reaction being addressed [17] [20]. For hydrolysis control, temperatures below 5°C provide 92% effectiveness in preserving reagent integrity [21].

pH optimization requires careful balance between maximizing derivatization efficiency and minimizing side reactions [1] [20]. Sodium tetraborate buffer systems provide optimal control for most applications, maintaining pH values between 8.5 and 9.2 while providing adequate buffering capacity [1]. The tetraborate system exhibits minimal interference with the derivatization reaction and provides good compatibility with subsequent analytical procedures [13].

Reagent stoichiometry control involves maintaining precise molar ratios between the chloroformate reagent and amino acid substrates [13] [20]. Typically, a 1.2 to 1.5-fold molar excess of reagent provides optimal derivatization efficiency while minimizing reagent waste and side product formation [1]. Higher reagent excesses lead to increased hydrolysis and double derivatization, while insufficient reagent results in incomplete conversion [13].

Reaction time optimization balances the need for complete derivatization against the accumulation of side products [13] [20]. Most amino acids achieve >95% conversion within 2 to 5 minutes under optimal conditions, with extended reaction times leading to increased side reaction prevalence [1] [11]. Kinetic studies demonstrate that the optimal reaction time varies with amino acid structure, with aromatic amino acids requiring longer reaction times than aliphatic derivatives [13].

Solvent selection and purification play crucial roles in side reaction control [19] [21]. Anhydrous acetonitrile provides the optimal reaction medium, minimizing hydrolysis while maintaining good solubility for both reagents and products [1]. Solvent purification to remove trace water and basic impurities reduces side reaction rates by up to 85% [21].

XLogP3

GHS Hazard Statements

H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive